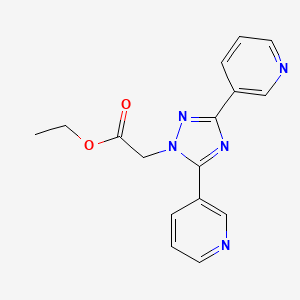

Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Beschreibung

Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3 and 5 with pyridin-3-yl groups and at position 1 with an ethyl acetate moiety via a methylene linker. Its molecular formula is C₁₇H₁₇N₅O₂, with a molecular weight of 323.35 g/mol. Structural determination of such compounds often employs crystallographic software like SHELXL for refinement, a widely used tool in small-molecule crystallography .

Eigenschaften

Molekularformel |

C16H15N5O2 |

|---|---|

Molekulargewicht |

309.32 g/mol |

IUPAC-Name |

ethyl 2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-6-4-8-18-10-13)19-15(20-21)12-5-3-7-17-9-12/h3-10H,2,11H2,1H3 |

InChI-Schlüssel |

VNBBBCCGLCCHON-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C(=NC(=N1)C2=CN=CC=C2)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the formation of the triazole ring followed by the introduction of pyridine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring. Subsequent substitution reactions introduce the pyridine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the triazole ring and subsequent substitution reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen strukturellen Formen führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während Substitutionsreaktionen eine große Bandbreite an Substituenten an die Pyridinringe einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Ethyl-2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetat seine Wirkungen entfaltet, beinhaltet Interaktionen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und die Pyridinsubstituenten können an Wasserstoffbrückenbindungen, π-π-Stapelung und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren oder zelluläre Signalwege verändern, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism by which Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and pyridine substituents can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structural Analogues

Note: Deferasirox isomers differ in the attachment position of the benzoic acid group.

- Polarity and Solubility: The target compound’s pyridine and ester groups reduce polarity compared to deferasirox’s phenolic and carboxylic acid moieties, favoring lipid solubility. Salicylimide’s phenolic hydroxyl and amide groups increase aqueous solubility.

- Stability : The ethyl ester in the target compound is hydrolytically labile, unlike deferasirox’s stable carboxylic acid, suggesting faster metabolic degradation .

Biologische Aktivität

Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate features a triazole ring substituted with two pyridine moieties at the 3 and 5 positions. This dual substitution enhances its interaction capabilities with various biological targets, making it a subject of interest in drug discovery.

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate | Structure | Contains dual pyridine substitution enhancing biological activity |

| Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazole | Structure | Methyl group instead of di-pyridine substitution |

| 3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazole | Structure | Features an amino group; potential for different biological activity |

Synthesis

The synthesis of Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves:

- Reagents : Potassium carbonate and dimethyl sulfoxide (DMSO).

- Procedure : The reaction is carried out under controlled conditions followed by purification techniques such as crystallization to obtain a high-purity product.

Biological Activity

Research indicates that Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds containing triazole rings can possess significant antimicrobial properties. The compound has demonstrated activity against various strains of bacteria and fungi. For instance:

- Activity Against Bacteria : It has been reported to exhibit antimicrobial effects against multidrug-resistant Staphylococcus aureus and other pathogenic bacteria.

Anticancer Potential

The structural configuration of Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate allows for interactions with enzymes and receptors involved in cancer pathways. Research findings suggest:

- Mechanism of Action : The compound may inhibit specific enzymes critical for cancer cell proliferation.

Inhibition Studies

In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example:

| Enzyme Target | Inhibition IC50 (µM) |

|---|---|

| Lactate Dehydrogenase (LDHA) | 0.5 - 10 |

| Cyclooxygenase (COX) | 8 - 12 |

These findings indicate its potential as a therapeutic agent in treating metabolic disorders and inflammation.

Case Studies

Several case studies highlight the efficacy of Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains.

- Anticancer Activity Assessment : In cellular models of cancer, the compound showed a dose-dependent inhibition of cancer cell growth with IC50 values ranging from 10 to 20 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.